3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2-NAPHTHYLOXY)ACETATE
Overview
Description
3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2-NAPHTHYLOXY)ACETATE is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a naphthyloxy acetate moiety
Preparation Methods
The synthesis of 3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2-NAPHTHYLOXY)ACETATE involves several steps. The synthetic route typically starts with the preparation of the benzothiazine core, followed by the introduction of the benzoyl and methyl groups. The final step involves the attachment of the naphthyloxy acetate moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2-NAPHTHYLOXY)ACETATE has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases related to enzyme dysfunction. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. For example, inhibition of aldose reductase can help manage complications related to diabetes .
Comparison with Similar Compounds
When compared to other similar compounds, 3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2-NAPHTHYLOXY)ACETATE stands out due to its unique structure and diverse applications. Similar compounds include other benzothiazine derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide and its various analogs. These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
IUPAC Name |
(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-naphthalen-2-yloxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO6S/c1-29-26(27(31)20-10-3-2-4-11-20)28(23-13-7-8-14-24(23)36(29,32)33)35-25(30)18-34-22-16-15-19-9-5-6-12-21(19)17-22/h2-17H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGKNQPUFFIVQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)COC3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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